3-Azidopropanal

Overview

Description

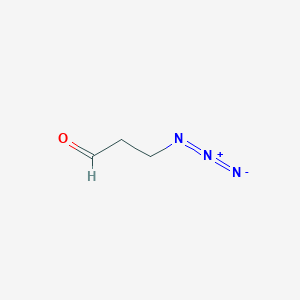

3-Azidopropanal is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Azidopropanal involves several steps. One method includes the oxidation of 3-azido alcohols, reduction of 3-azido esters, reaction of 3-tosyloxy aldehydes with sodium azide, and addition of hydrazoic acid .Molecular Structure Analysis

The molecular structure of 3-Azidopropanal is determined by its molecular formula, C3H5N3O . The structure is composed of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

3-Azidopropanal is involved in various chemical reactions. For instance, it can be used as a starting compound for the synthesis of pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidopropanal include its molecular formula, average mass, and monoisotopic mass . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Relevant Papers One relevant paper discusses the design, synthesis, antiviral, and cytotoxic evaluation of novel acyclic phosphonate nucleotide analogues with a 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione system . Another paper discusses the lipoprotein lipase-catalyzed kinetic resolution of 2-acetoxy-3-azidopropanal diethyl acetal .

Scientific Research Applications

Synthesis and Modification in Peptide Chemistry

3-Azidopropanal is relevant in the context of peptide chemistry, particularly in the synthesis of peptidotriazoles. A key example is the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which enables the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is highly efficient and compatible with solid-phase peptide synthesis, contributing significantly to the diversification of peptide structures for various applications (Tornøe, Christensen, & Meldal, 2002).

Molecular and Electronic Structure Analysis

3-Azidopropanal derivatives, such as azido-modified aromatic amino acids, are used as infrared probes for protein detection due to their large transition dipole strengths. However, their complex absorption profiles, influenced by factors like Fermi resonances, can hinder broader applications. Studies like the one on 4-azido-l-phenylalanine in different environments provide insights into these challenges and potential modifications to improve their utility as vibrational probes (Zhang et al., 2018).

Analyzing Bonding Parameters and Magnetic Anisotropy

The azido ligand's ligand field significantly impacts magnetic anisotropy in metal complexes, as observed in studies of Co(II)-azido complexes. Understanding the behavior of azido ligands as strong σ and π donors is crucial for interpreting magnetostructural correlations and the influence of Lewis basicity on magnetic properties. This understanding is pivotal in designing azido ligand-containing materials for specific magnetic applications (Schweinfurth et al., 2015).

Drug Development and HIV Treatment

In the pharmaceutical sector, derivatives of 3-Azidopropanal, like 3'-azidothymidine (AZT), play a significant role in HIV treatment. AZT and its analogs have been extensively studied for their effectiveness against HIV and the mechanisms underlying their antiviral activity. Research in this area includes the development of novel AZT-derived triazoles with potent anti-HIV activity and the exploration of dual-action HIV-1 integrase and reverse transcriptase inhibitors (Sirivolu et al., 2013); (Manyeruke et al., 2015).

properties

IUPAC Name |

3-azidopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447518 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropanal | |

CAS RN |

58503-60-9 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

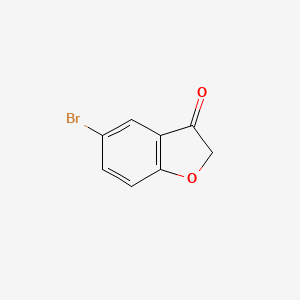

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)